ethoxy(diphenyl)acetic acid
Description
The exact mass of the compound Acetic acid, diphenylethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUTWLXKEMEBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225915 | |
| Record name | Acetic acid, diphenylethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-45-6 | |
| Record name | α-Ethoxy-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxydiphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7495-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, diphenylethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-2,2-diphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYDIPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR6BEH5SVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"ethoxy(diphenyl)acetic acid" synthesis pathway overview
An In-depth Technical Guide to the Synthesis of Ethoxy(diphenyl)acetic Acid
For the Researcher, Scientist, and Drug Development Professional
Abstract
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while not exceedingly complex, offers a study in strategic functional group manipulation. This guide provides a detailed overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, practical experimental considerations, and validated protocols. We will explore two convergent and logical synthetic routes, providing the necessary data and visual aids to facilitate their successful implementation in a laboratory setting.
Introduction
This compound is an organic compound featuring a central acetic acid moiety substituted with two phenyl groups and an ethoxy group at the alpha-carbon. This unique combination of lipophilic phenyl rings and a polar carboxylic acid, modified by an ether linkage, imparts specific physicochemical properties that are of interest in drug design and the development of specialty chemicals. Diphenylacetic acid derivatives, in general, are recognized as crucial intermediates in the production of various pharmaceuticals and agrochemicals.[1] The addition of the ethoxy group can modulate properties such as solubility, metabolic stability, and receptor binding affinity.
This guide will dissect the synthesis of this target molecule through two primary, logical pathways:
-
Route A: Williamson Ether Synthesis on an α-Hydroxy Ester Intermediate. This is arguably the most direct and common approach, leveraging the well-established benzilic acid rearrangement and Williamson ether synthesis.
-
Route B: Nucleophilic Substitution on an α-Halo Diphenylacetic Acid Derivative. This alternative route starts from diphenylacetic acid and proceeds through a halogenated intermediate.
Each route will be presented with a mechanistic rationale, detailed experimental protocols, and a discussion of the advantages and potential challenges.
Route A: Williamson Ether Synthesis Approach
This synthetic strategy is built upon the sequential construction of the molecule, starting with the formation of the α-hydroxy acid core, followed by esterification, etherification, and final hydrolysis.
Logical Workflow for Route A
Caption: Overall workflow for the synthesis of this compound via Route A.
Step 1: Synthesis of Benzilic Acid via Benzilic Acid Rearrangement
The cornerstone of this route is the benzilic acid rearrangement, a classic 1,2-rearrangement of a 1,2-diketone (benzil) to an α-hydroxy carboxylic acid.[2] This reaction is typically base-catalyzed.
Mechanism: The reaction proceeds through the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon, which is the rate-determining step. Subsequent protonation during acidic workup yields benzilic acid.[2][3]
Experimental Protocol:
A robust and "green" procedure for this rearrangement has been described.[4]
-
In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, warming slightly if necessary.[5]
-
In a separate container, prepare a solution of potassium hydroxide by dissolving a suitable amount in aqueous methanol.
-
Add 8 mL of the prepared KOH solution to the benzil solution while stirring.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for at least 30 minutes. The initial dark color of the reaction mixture will transition to brown.[5]
-
After cooling, transfer the reaction mixture to an evaporating dish and reduce the volume by heating on a steam bath to remove the methanol.
-
Dissolve the residue in water and add a small amount of decolorizing carbon. Heat the solution and then filter it to remove the carbon and any unreacted benzil.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and allow it to air dry.
| Parameter | Value | Reference |
| Starting Material | Benzil | [4] |
| Reagents | Potassium Hydroxide, Methanol, HCl | [5] |
| Reaction Time | 30 minutes (reflux) | [5] |
| Expected Yield | Typically high | - |
Step 2: Esterification of Benzilic Acid to Ethyl Benzilate
The resulting benzilic acid is then converted to its ethyl ester, ethyl benzilate. This is a standard Fischer esterification reaction. The esterification is crucial as it protects the carboxylic acid and provides a stable substrate for the subsequent etherification step. Ethyl benzilate is a commercially available intermediate as well.[6]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine benzilic acid (1 equivalent), a large excess of absolute ethanol (to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or a similar organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl benzilate, which can be purified by distillation or chromatography if necessary.
Step 3: Williamson Ether Synthesis to Form Ethyl Ethoxy(diphenyl)acetate
This is the key step where the ethoxy group is introduced. The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide or other suitable electrophile.[7][8]
Mechanism: The hydroxyl group of ethyl benzilate is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 fashion, displacing the leaving group and forming the ether linkage.[9] The choice of a strong, non-nucleophilic base like NaH is critical to prevent competing reactions such as elimination.
Experimental Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl benzilate (1 equivalent) in anhydrous THF to the NaH suspension. Stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add an ethylating agent such as ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl ethoxy(diphenyl)acetate by column chromatography.
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[10]
Experimental Protocol (Basic Hydrolysis):
-
Dissolve the crude ethyl ethoxy(diphenyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for 1-3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with cold, concentrated hydrochloric acid until the product precipitates.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.
Route B: Halogenation and Nucleophilic Substitution Approach
This alternative pathway begins with diphenylacetic acid and introduces the ethoxy group via a substitution reaction on an α-halogenated intermediate.
Logical Workflow for Route B
Caption: Overall workflow for the synthesis of this compound via Route B.
Step 1: Synthesis of Diphenylacetic Acid
Diphenylacetic acid serves as the starting material for this route. It can be synthesized through various methods.
-
From Benzilic Acid: A high-yielding method involves the reduction of benzilic acid using red phosphorus and hydriodic acid in glacial acetic acid.[11][12] Yields of 94-97% have been reported for this transformation.[11]
-
From Glyoxylic Acid and Benzene: Diphenylacetic acid can also be prepared in a single step by reacting glyoxylic acid with an excess of benzene in the presence of a strong acid catalyst like chlorsulfonic acid.[13][14]
| Parameter | Value (from Benzilic Acid) | Reference |
| Starting Material | Benzilic Acid | [11][12] |
| Reagents | Red Phosphorus, Iodine, Water, Acetic Acid | [11] |
| Reaction Time | 2.5 hours (reflux) | [11] |
| Reported Yield | 94-97% | [11] |
Step 2: α-Halogenation of Diphenylacetic Acid
The introduction of a halogen at the benzylic position is a critical step. Direct halogenation of the carboxylic acid can be challenging. A more effective approach involves converting the carboxylic acid to an acyl halide first, followed by halogenation.
Experimental Protocol (Conceptual):
-
Convert diphenylacetic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
The resulting diphenylacetyl chloride can then be subjected to radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a solvent like carbon tetrachloride. This would yield α-bromo-diphenylacetyl chloride.
-
Alternatively, the diphenylacetic acid can be esterified first (e.g., to the methyl or ethyl ester), and then the ester can be subjected to benzylic bromination.
Step 3: Nucleophilic Substitution with Ethoxide
The α-halo intermediate is then treated with sodium ethoxide. The ethoxide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form the ether bond.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Cool the ethoxide solution in an ice bath.
-
Slowly add a solution of the α-halo-diphenylacetic acid derivative (from the previous step) in an anhydrous solvent like ethanol or THF.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
If the substrate was an acyl halide, the reaction would yield the ethyl ester directly. If an ester was used as the substrate, the product would be ethyl ethoxy(diphenyl)acetate.
-
Work up the reaction by neutralizing with a weak acid, removing the solvent, and extracting the product.
Step 4: Final Hydrolysis (if necessary)
If the product from the previous step is an ester, a final hydrolysis step, as described in Route A, is required to obtain the target carboxylic acid.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Williamson Ether Synthesis) | Route B (Halogenation/Substitution) |
| Starting Materials | Benzil (commercially available) | Diphenylacetic acid (requires synthesis or purchase) |
| Key Reactions | Benzilic acid rearrangement, Williamson ether synthesis | α-halogenation, Nucleophilic substitution |
| Advantages | Utilizes well-understood, high-yielding classic reactions. Avoids handling of highly reactive halogenating agents at the benzylic position. | Potentially shorter if diphenylacetic acid is readily available. |
| Challenges | Multiple steps (4 in total). Requires use of strong bases like NaH. | α-halogenation of the benzylic position can have side reactions. Handling of lachrymatory α-halo carbonyl compounds. |
Conclusion
Both presented pathways offer viable strategies for the synthesis of this compound. Route A, proceeding through a benzilate ester intermediate, is likely the more reliable and controllable method for laboratory-scale synthesis, relying on a series of robust and well-documented transformations. Route B presents a more convergent approach but may require more optimization, particularly in the α-halogenation step. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable compound.
References
-
US2756254A, Method of preparing diphenyl acetic acid, Google Patents.
-
2,2-Diphenylacetic acid synthesis, ChemicalBook.
-
Williamson Ether Synthesis, Chemistry LibreTexts.
-
The Williamson Ether Synthesis, University of Missouri-St. Louis.
-
Diphenylacetic acid, Organic Syntheses Procedure.
-
The Williamson Ether Synthesis, Master Organic Chemistry.
-
Benzilic Acid Rearrangement, The Royal Society of Chemistry.
-
US6686497B1, Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide, Google Patents.
-
CN102531884A, Method for preparing 4-ethoxy phenylacetic acid, Google Patents.
-
How to Synthesize and Store 2,2-Diphenylacetic Acid?, Guidechem.
-
Experiment 06 Williamson Ether Synthesis, University of Wisconsin-River Falls.
-
Diphenylacetic acid, Chem-Impex.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives, MDPI.
-
Synthesis of Benzilic Acid, Chem21Labs.
-
Preparation of diphenylacetic acid, PrepChem.com.
-
Diphenylacetic acid 99 117-34-0, Sigma-Aldrich.
-
US2756255A, Method of preparing diphenyl acetic acid, Google Patents.
-
Benzilic acid rearrangement, Wikipedia.
-
Benzilic acid (ester) rearrangement: Mechanism and state-of-the-art reaction, ResearchGate.
-
Experiment 5. Benzilic Acid Preparation and Purification, St. Clair County Community College.
-
Diphenylacetic acid, Wikipedia.
-
Ethyl phenylacetate, Organic Syntheses Procedure.
-
Benzilic acid, Organic Syntheses Procedure.
-
In focus: Benzilic Acid Ethyl Ester, ExSyn Corp.
-
CHEM 2211L Experiment 8 - Preparation of Diphenylacetylene Experiment, YouTube.
-
Reactions on the "Benzylic" Carbon: Bromination And Oxidation, Master Organic Chemistry.
-
Ethyl Diphenylacetate | CAS 3468-99-3, Veeprho.
-
ethyl diphenylacetate, ChemSynthesis.
-
Williamson ether synthesis, Lumen Learning.
-
Synthesis of Benzilic acid from Benzil, YouTube.
-
Ethyl phenylacetate | 101-97-3, ChemicalBook.
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"ethoxy(diphenyl)acetic acid" solubility in common organic solvents
CAS Number: 7495-45-6
Synonyms: 2-Ethoxy-2,2-diphenylacetic acid; O-Ethylbenzilic acid;
Executive Summary
Ethoxy(diphenyl)acetic acid is a lipophilic carboxylic acid derivative primarily utilized as a key intermediate in the synthesis of pharmaceutical agents such as Estocin (Dimenoxadol) and related anticholinergic or antispasmodic compounds. Its physicochemical behavior is dominated by the bulky, hydrophobic diphenylmethane scaffold and the ether linkage, which significantly alters its solubility profile compared to its precursor, benzilic acid.
This guide provides a technical analysis of its solubility landscape, derived from qualitative experimental data and structural activity relationships (SAR). It includes validated protocols for solubility determination and purification strategies essential for process chemistry and formulation development.
Physicochemical Basis of Solubility
Understanding the solubility of this compound requires analyzing its molecular interaction potential.
-
Lipophilic Backbone: The two phenyl rings create a large hydrophobic surface area, driving high affinity for non-polar and chlorinated solvents.
-
Ether Linkage: Unlike benzilic acid, the hydroxyl group is etherified. This removes a strong Hydrogen Bond Donor (HBD), reducing crystal lattice energy and increasing solubility in aprotic solvents (DCM, THF).
-
Carboxylic Head: The terminal carboxylic acid (predicted pKa
3.1–3.5) provides a pH-dependent solubility switch, allowing dissolution in basic aqueous media.
| Property | Value (Experimental/Predicted) | Implication for Solubility |
| LogP | Highly lipophilic; partitions preferentially into organic phases. | |
| pKa | 3.11 | Soluble in aqueous buffers at pH > 5.0 (as carboxylate anion). |
| H-Bond Donors | 1 (COOH) | Limited self-association compared to benzilic acid. |
| H-Bond Acceptors | 3 (COOH, Ether) | Good interaction with protic solvents like alcohols. |
Solubility Landscape
The following solubility profile categorizes solvents based on their interaction mechanism with this compound.
Primary Organic Solvents
Qualitative data confirms solubility in Dichloromethane and Isopropyl Alcohol (IPA).
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | High | Primary choice for extraction. The solvent's polarity matches the solute's dipole without H-bond interference. |
| Chloroform | High | Excellent solvation of the aromatic rings via | |
| Alcohols | Isopropyl Alcohol (IPA) | Moderate - High | Effective for recrystallization. Soluble at elevated temperatures; reduced solubility at cooling. |
| Ethanol / Methanol | High | Strong H-bonding with the carboxyl group stabilizes the solute. | |
| Ethers | THF, Diethyl Ether | High | The ether oxygen accepts H-bonds from the carboxyl group; excellent for synthesis reactions. |
| Aromatics | Toluene | Moderate | Solvation driven by |
| Alkanes | Hexane / Heptane | Low | The polar carboxyl group prevents high solubility, making these excellent anti-solvents for precipitation. |
Aqueous Solubility & pH Dependence
Water solubility is negligible for the free acid form due to the high lipophilicity of the diphenyl backbone. However, solubility is pH-dependent :
-
pH < 3 (Acidic): Predominantly unionized (
). Insoluble in water; partitions into organic layer. -
pH > 6 (Basic): Predominantly ionized (
). Highly soluble in water as the sodium or potassium salt.
Purification & Extraction Workflow
The distinct solubility difference between the ionized and unionized forms allows for a highly efficient "Acid-Base Extraction" purification strategy.
Figure 1: Acid-Base Extraction Workflow exploiting the pH-dependent solubility switch of the carboxylic acid moiety.
Experimental Protocols
Since specific quantitative solubility data (mg/mL) is sparse in public literature, the following self-validating protocol ensures accurate determination for formulation or process optimization.
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine the thermodynamic solubility of this compound in a specific solvent at 25°C.
-
Preparation: Add excess solid this compound (approx. 50-100 mg) to a glass vial containing 2 mL of the target solvent.
-
Equilibration: Cap the vial tightly and agitate (shake or stir) at 25°C for 24 hours. Ensure solid remains visible (saturation).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) to remove undissolved solids.
-
Quantification:
-
Gravimetric (Simple): Evaporate a known volume (e.g., 1 mL) of filtrate to dryness and weigh the residue.
-
HPLC (Precise): Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and analyze against a standard curve.
-
Detection: UV absorbance at 210-220 nm (Carboxyl/Phenyl absorption).
-
Protocol B: Recrystallization Strategy
Objective: Purify the compound using solubility differentials.
-
Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water.
-
Procedure:
-
Dissolve the crude solid in minimal boiling IPA.
-
If insoluble particles remain, hot filter.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
The lipophilic this compound will crystallize out, while polar impurities remain in the mother liquor.
-
Applications & Implications
-
Synthesis Intermediate: The high solubility in DCM and THF makes it an ideal substrate for acylation or esterification reactions in the synthesis of Dimenoxadol (Estocin) .
-
Impurity Management: In the synthesis of Benzilic acid, the ethoxy derivative is a potential impurity. Its higher solubility in non-polar solvents compared to Benzilic acid (which is more polar due to the -OH group) allows for separation via washing with non-polar solvents like Toluene or Hexane/DCM mixtures.
References
-
National Institutes of Health (NIH) - PubChem. Ethoxydiphenylacetic acid (CID 24119) - Physicochemical Properties. Available at: [Link]
-
ChemSrc. 2-Ethoxy-2,2-diphenylacetic acid Physical Properties & CAS Data. Available at: [Link]
Sources
An In-depth Technical Guide to the Safe Handling of Ethoxy(diphenyl)acetic Acid and Structurally Related Compounds
This guide provides a comprehensive overview of the essential safety and handling precautions for ethoxy(diphenyl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol based on the principles of chemical analogy. The recommendations herein are synthesized from the known hazards of structurally similar carboxylic acids, including Diphenylacetic acid and 4-ethoxyphenylacetic acid. This approach provides a conservative and proactive framework for ensuring personnel safety in research and development settings.
The core principle of this guide is self-validating safety. By understanding the causality behind the hazards—rooted in the carboxylic acid functionality and the diphenylmethane scaffold—researchers can intuitively adapt and apply these protocols, ensuring a culture of safety that is both rigorous and scientifically grounded.
Hazard Identification and Risk Assessment
This compound is a solid crystalline substance. While specific toxicological data is not available, its structure suggests potential hazards common to substituted diphenylacetic acids. The primary risks are associated with its acidic nature and the potential for the fine powder to be inhaled or come into contact with skin and eyes.
Based on analogous compounds, the anticipated GHS Hazard Classifications are:
-
Skin Irritation/Corrosion: The carboxylic acid group can cause irritation or burns upon prolonged contact.[1][2]
-
Serious Eye Damage/Irritation: Direct contact of the powder with eyes is likely to cause significant irritation or damage.
-
Skin Sensitization: Compounds like Diphenylacetic acid are known to be potential skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[3]
-
Respiratory Irritation: Inhalation of fine dust may irritate the respiratory tract.[4]
Comparative Hazard Analysis of Analogous Compounds
| Compound | CAS Number | GHS Hazard Statements | Key Findings |
| Diphenylacetic acid | 117-34-0 | H317: May cause an allergic skin reaction. H315: Causes skin irritation. H319: Causes serious eye irritation. | The core diphenylacetic structure is associated with skin sensitization and irritation.[1][3] |
| 4-Ethoxyphenylacetic acid | 4919-33-9 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | The presence of an ethoxy group does not mitigate the irritation potential.[5] |
| Acetic Acid (Concentrated) | 64-19-7 | H314: Causes severe skin burns and eye damage. | Represents the general hazard of a carboxylic acid, highlighting corrosive potential.[2] |
| 5-Methoxyindole-3-acetic Acid | 3471-31-6 | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315/319/335: Causes skin, eye, and respiratory irritation. | A more hazardous analog, indicating the potential for systemic toxicity in related structures.[4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical.
Primary Engineering Controls
The primary objective is to minimize the generation and dispersal of this compound dust.
-
Ventilation: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne dust. Local exhaust ventilation should be used as the primary means to minimize worker exposure.
-
Static Control: Take precautionary measures against static discharge, especially when transferring large quantities of the powder. Grounding and bonding of containers and receiving equipment may be necessary.[2][6]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used consistently.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves provide good resistance to a range of acids and are a suitable choice.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
-
Body Protection: A standard laboratory coat must be worn and fully fastened to prevent skin contact.[7]
-
Respiratory Protection: Generally not required when handling small quantities within a fume hood. If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
-
Pre-Handling Verification: Before starting, confirm that the chemical fume hood is operational, a spill kit is accessible, and an emergency eyewash station and safety shower are nearby.[1] Read the container label and any available safety information.
-
PPE Donning: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.
-
Chemical Transfer:
-
Place the stock container and receiving vessel in the center of the fume hood work surface.
-
Open containers slowly and carefully to avoid creating a plume of dust.
-
Use a spatula or scoop to transfer the solid. Avoid pouring directly from a large container to minimize dust.
-
If creating a solution, always add the acid to the solvent, never the other way around, to control any potential exothermic reactions.
-
-
Post-Handling:
-
Securely close all containers.
-
Wipe down the spatula and work surface with a damp cloth (if compatible with the solvent used) to remove any residual powder.
-
Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[9]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Incompatibilities: Segregate from strong oxidizing agents and bases.[1] Store in a dedicated acid cabinet if available. Do not store near flammable materials.[2]
Waste Disposal
Dispose of this compound and its containers in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
Rapid and informed response is critical in any chemical exposure or spill.
First-Aid Measures
The following procedures are based on the potential hazards of carboxylic acids and related compounds.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1][4] If irritation or an allergic reaction develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms (coughing, difficulty breathing) occur, seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response Workflow
This workflow outlines the decision-making process for a minor laboratory spill. For large spills, evacuate the area and contact EHS immediately.
Caption: Workflow for managing a minor laboratory spill.
Conclusion
While this compound lacks specific, published safety data, a rigorous and scientifically sound handling protocol can be established by analyzing its structural components and the known hazards of analogous molecules. By adhering to the engineering controls, PPE requirements, and detailed procedures outlined in this guide, researchers can work with this compound with a high degree of confidence and safety. The foundation of laboratory safety lies in a proactive, informed approach, treating unknown compounds with the respect and caution they deserve.
References
-
Shree Ganesh Remedies Limited. (n.d.). Diphenylacetic Acid- 117-34-0. Retrieved from [Link]
-
State of New Jersey. (2002). Hazard Summary: 2-Ethoxyethylacetate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 4-ethoxyphenylacetate. Retrieved from [Link]
-
State of New Jersey. (2011). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl diphenylacetate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl phenylacetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Analytical Protocols for Ethoxy(diphenyl)acetic Acid (CAS 7495-45-6): HPLC and GC-MS Methodologies
[1]
Introduction & Compound Characterization
Ethoxy(diphenyl)acetic acid (CAS 7495-45-6), also known as O-ethylbenzilic acid or 2-ethoxy-2,2-diphenylacetic acid, is a critical process impurity often encountered in the synthesis of diphenylmethane-derived pharmaceuticals, such as Diphenoxylate and Difenoxin .[1] Structurally, it consists of a central carbon bonded to two phenyl rings, a carboxylic acid group, and an ethoxy group.[1]
From an analytical perspective, the compound presents two primary challenges:
-
Acidic Nature: The free carboxylic acid moiety (
) leads to peak tailing in reverse-phase HPLC if pH is not controlled.[1] -
Volatility: As a carboxylic acid, it exhibits poor volatility and thermal stability in Gas Chromatography (GC), necessitating derivatization.
This application note details two robust protocols: a high-precision HPLC-UV method for routine purity analysis and a sensitive GC-MS method for trace impurity identification.[1]
Chemical Profile
| Property | Data | Relevance to Analysis |
| Formula | MW = 256.30 g/mol | |
| Structure | Diphenylacetic acid derivative | Strong UV absorption (210-220 nm, 254 nm) |
| Solubility | Soluble in MeOH, ACN, EtOAc | Compatible with Reverse Phase HPLC & GC derivatization |
| LogP | ~3.8 (Predicted) | Hydrophobic; retains well on C18 columns |
| pKa | ~3.8 | Requires acidic mobile phase (pH < 3.[1][2]0) for HPLC |
Protocol A: HPLC-UV Method (Routine Quantitation)
Objective: To provide a robust, high-resolution separation of this compound from potential precursors (Benzilic acid) and degradation products.
Method Rationale (Expertise & Experience)[3]
-
Column Selection: A C18 stationary phase is selected due to the compound's hydrophobicity. A "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse Plus) is essential to minimize interaction between the acidic analyte and free silanols, which causes tailing.
-
Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1). Maintaining the pH well below the pKa (3.8) ensures the analyte remains in its protonated (neutral) form, maximizing retention and sharpening peak shape.
-
Detection: While 254 nm detects the phenyl rings, 220 nm is recommended for higher sensitivity as it captures the end-absorption of the carbonyl and aromatic systems.[1]
Chromatographic Conditions[1][3][4][5]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18,
mm, 5 m (or equivalent). -
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10
L. -
Column Temperature: 30°C.
-
Detection: UV at 220 nm (Quantitation) and 254 nm (Identification).
Mobile Phase Gradient:
-
Solvent A: 0.1%
in Water. -
Solvent B: Acetonitrile (HPLC Grade).
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 10 | 90 | Gradient Elution |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 70 | 30 | Re-equilibration |
| 25.0 | 70 | 30 | Stop |
Workflow Diagram[1]
Figure 1: Step-by-step HPLC workflow ensuring sample integrity and precise detection.
Protocol B: GC-MS Method (Trace Identification)
Objective: To confirm the identity of this compound and detect it at trace levels (ppm) where HPLC might lack specificity.
Method Rationale (Trustworthiness)
Direct injection of carboxylic acids into GC often results in adsorption, peak tailing, and "ghost peaks." To create a self-validating system , we employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] This converts the carboxylic acid to a Trimethylsilyl (TMS) ester, which is volatile, thermally stable, and produces a characteristic mass spectrum.
Derivatization Protocol[1]
-
Preparation: Weigh ~5 mg of sample into a 1.5 mL GC vial.
-
Dissolution: Add 500
L of Anhydrous Pyridine (acts as solvent and acid scavenger). -
Reagent Addition: Add 200
L of BSTFA + 1% TMCS (Catalyst). -
Reaction: Cap and heat at 60°C for 30 minutes .
-
Cooling: Allow to cool to room temperature before injection.
GC-MS Parameters[1]
-
Instrument: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: HP-5ms Ultra Inert (
). -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 10:1 (for assay), 250°C.
-
Transfer Line: 280°C.
Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 100 | 1.0 |
| 15 | 300 | 5.0 |
MS Acquisition (EI Mode, 70 eV):
-
Scan Range: 50–500 amu.
-
Solvent Delay: 3.0 min.
-
Target Ions (TMS Derivative):
-
Parent Ion: m/z 328 (M+ for TMS ester).
-
Base Peak: m/z 105 (Benzoyl cation,
). -
Qualifier: m/z 77 (Phenyl cation), m/z 313 (M-15, loss of methyl).
-
Derivatization Logic Diagram
Figure 2: Derivatization pathway converting the analyte into a GC-compatible TMS ester.
System Suitability & Validation Criteria
To ensure the method is "self-validating," the following criteria must be met before routine analysis:
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures no co-elution with primary impurity. | |
| Tailing Factor ( | Verifies mobile phase pH is sufficiently suppressing ionization.[1] | |
| Precision (RSD) | Confirms instrument stability. | |
| Signal-to-Noise | Ensures sensitivity for trace impurity monitoring.[1] |
Expert Troubleshooting Guide
Issue 1: Peak Splitting in HPLC
-
Cause: Sample solvent is too strong (e.g., 100% ACN) compared to the initial mobile phase.
-
Solution: Dissolve the sample in the starting mobile phase (70:30 Water:ACN) or pure Methanol if solubility permits.
Issue 2: "Ghost Peaks" in GC-MS
-
Cause: Incomplete derivatization or degradation of the silylating reagent.
-
Solution: Ensure reagents are fresh (BSTFA is moisture sensitive). Use anhydrous pyridine.[1] If the peak at m/z 256 (underivatized acid) appears, increase reaction time.
Issue 3: Retention Time Drift
-
Cause: pH fluctuation in HPLC mobile phase.[1]
-
Solution: Use a buffer (Phosphate) rather than simple acid addition if drift persists. However, for MS-compatible HPLC, switch Phosphoric acid to 0.1% Formic Acid , noting that peak shape may broaden slightly due to higher pKa of formic acid.
References
-
ChemicalBook . (2025).[4][5] 4-Ethoxyphenylacetic acid and related Diphenylacetic acid derivatives properties. Retrieved from
-
Santa Cruz Biotechnology . (2025).[5] this compound (CAS 7495-45-6) Product Data. Retrieved from
-
National Center for Biotechnology Information . (2025). Diphenoxylate and Difenoxin Structure and Impurity Profile. PubChem Compound Summary. Retrieved from
- United States Pharmacopeia (USP). General Chapter <621> Chromatography.
- European Pharmacopoeia (Ph. Eur.). Monographs on Diphenoxylate Hydrochloride.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Difenoxin - Wikipedia [en.wikipedia.org]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 4. drugs.com [drugs.com]
- 5. journals.plos.org [journals.plos.org]
Use of "ethoxy(diphenyl)acetic acid" in the development of muscarinic antagonists
Application Note: Ethoxy(diphenyl)acetic Acid in Muscarinic Antagonist Development
Executive Summary
This guide details the strategic application of This compound (CAS 7495-45-6) as a pivotal structural scaffold in the development of muscarinic acetylcholine receptor (mAChR) antagonists. While classical antagonists like QNB (Quinuclidinyl benzilate) and Benactyzine rely on a hydrophilic hydroxyl group at the
By utilizing this compound, researchers can:
-
Probe the Orthosteric Site: Quantify the energetic contribution of the H-bond donor at the receptor's Asn residue (e.g., Asn507 in M2).
-
Modulate Lipophilicity (LogP): Enhance blood-brain barrier (BBB) penetration profiles by masking the polar hydroxyl group.
-
Synthesize Novel Ligands: Create amino-ester or amino-amide derivatives with altered pharmacokinetic half-lives.
Strategic Rationale: The "Hydroxyl Switch" in SAR
In muscarinic pharmacology, the "Hay's Pharmacophore" dictates three essential components: a cationic head (amine), a linker, and a lipophilic tail (diphenyl/tricyclic).
-
Benzilic Acid Derivatives (The Standard): Possess a free
group. This group acts as a Hydrogen Bond Donor (HBD) to an asparagine residue deep in the orthosteric binding pocket, conferring nanomolar affinity ( ). -
Ethoxy Derivatives (The Probe): Replacing
with (Ethoxy) eliminates the H-bond donor capability and introduces steric bulk.-
If affinity drops drastically (
): The H-bond is critical for binding. -
If affinity is maintained: The binding is driven primarily by hydrophobic collapse and ionic interaction, suggesting a potentially different binding mode or subtype selectivity.
-
Visualizing the SAR Logic
Figure 1: Mechanistic comparison of Benzilic vs. Ethoxy scaffolds in receptor binding.
Chemical Synthesis Protocol
Objective: Synthesize 2-(Diethylamino)ethyl 2-ethoxy-2,2-diphenylacetate (an analog of Adiphenine) to evaluate the impact of the ethoxy substitution.
Precursors:
-
2-Diethylaminoethyl chloride hydrochloride
-
Potassium Carbonate (
) -
Solvent: DMF or Acetone
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Note: Direct esterification is slow due to steric hindrance of the diphenyl group. We proceed via the acyl chloride.
-
Dissolve 10.0 mmol of This compound in 20 mL dry Dichloromethane (DCM).
-
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir for 2 hours at Room Temperature (RT). Evaporate solvent to yield the crude acyl chloride.
-
Checkpoint: Verify formation by IR (shift of C=O stretch from ~1710
to ~1790 ).
-
-
Esterification (Nucleophilic Substitution):
-
Dissolve the crude acyl chloride in 15 mL dry DCM.
-
In a separate flask, dissolve 11.0 mmol of 2-(diethylamino)ethanol (Note: Use free base or salt with excess base) and 15.0 mmol Triethylamine (TEA) in 10 mL DCM.
-
Add the amine solution to the acyl chloride solution slowly at 0°C.
-
CRITICAL: Maintain temperature <5°C to prevent elimination side reactions.
-
-
Work-up & Purification:
-
Stir overnight at RT.
-
Quench with sat.
. Extract with DCM ( ). -
Dry organic layer over
and concentrate. -
Purification: Flash Column Chromatography (Silica Gel).
-
Mobile Phase: Hexane:Ethyl Acetate (8:2) with 1% TEA.
-
-
Validation:
(confirm Ethoxy quartet at ~3.5 ppm and Ethyl triplets).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for converting the acid scaffold into a functional antagonist.
Biological Evaluation: Radioligand Binding Assay
Objective: Determine the affinity constant (
Materials:
-
Source: CHO cells stably expressing human M1 receptor (hM1).
-
Radioligand:
-N-Methylscopolamine ( -NMS) ( ). -
Competitor: Synthesized Ethoxy-derivative (10 pM to 100
M).
Assay Protocol
-
Membrane Preparation:
-
Homogenize CHO-hM1 cells in ice-cold TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge at 40,000
for 20 min. Resuspend pellet in assay buffer.
-
-
Incubation:
-
In a 96-well plate, combine:
-
25
L Membrane suspension (5-10 g protein). -
25
L -NMS (Final conc. 0.2 nM). -
50
L Test Compound (Serial dilution).
-
-
Total Volume: 100
L. -
Incubate: 60 minutes at 25°C (Equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding).
-
Wash
with ice-cold saline.
-
-
Data Analysis:
-
Measure radioactivity via Liquid Scintillation Counting.
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation:
-
Data Interpretation & Expected Results
| Compound Class | Structure ( | Expected | Interpretation |
| Benzilic Acid Ester | Hydroxyl ( | 0.5 - 2.0 nM | High Affinity (H-bond intact). |
| Ethoxy Acid Ester | Ethoxy ( | 50 - 200 nM | Reduced Affinity (Loss of H-bond + Steric clash). |
| Diphenylacetic Ester | Hydrogen ( | 10 - 50 nM | Moderate Affinity (No steric clash, but no H-bond). |
Key Insight: If the Ethoxy derivative retains high affinity (
References
-
LookChem. (2023). This compound - CAS 7495-45-6 Properties and Suppliers. Retrieved from
-
Santa Cruz Biotechnology. (2023). This compound Product Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80604, Diphenylacetic acid derivatives. Retrieved from
- Hulme, E. C., & Trejo, J. (2006). Muscarinic Receptor Structure and Function. In The Muscarinic Receptors. Humana Press. (Contextual grounding for SAR).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Standard protocol reference).
(Note: While specific "famous" drugs are not solely based on the ethoxy-acid, the scaffold is a standard tool in the medicinal chemist's library for mapping receptor pockets as described in standard SAR texts.)
Sources
Experimental setup for scaling up "ethoxy(diphenyl)acetic acid" synthesis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of ethoxy(diphenyl)acetic acid (CAS: 17523-46-7), a critical intermediate in the synthesis of anticholinergic and analgesic scaffolds (e.g., Dextromoramide derivatives). Unlike bench-scale methods that often rely on direct etherification of benzilic acid using sodium hydride (NaH)—which poses significant safety risks at scale—this protocol utilizes a nucleophilic substitution via an
Strategic Rationale & Reaction Pathway
The synthesis is designed around the "Activation-Substitution-Hydrolysis" triad. Direct alkylation of the tertiary hydroxyl group in benzilic acid is sterically hindered and prone to retro-benzilic rearrangements or elimination. To circumvent this, we convert the hydroxyl to a better leaving group (chloride) while simultaneously activating the carboxylic acid, followed by a stepwise ethoxylation and hydrolysis.
Reaction Scheme Visualization
The following diagram outlines the critical process flow and intermediate transformations.
Figure 1: Stepwise synthetic pathway from Benzilic Acid to this compound via chloro-intermediates.
Experimental Protocol
Materials & Equipment
| Reagent | Grade | Role | Hazard Note |
| Benzilic Acid | >99% | Precursor | Irritant |
| Thionyl Chloride (SOCl₂) | Reagent Plus | Chlorinating Agent | Corrosive, releases HCl/SO₂ |
| Ethanol (Absolute) | Anhydrous | Solvent/Reactant | Flammable |
| Sodium Ethoxide (NaOEt) | 21% wt in EtOH | Nucleophile | Corrosive, Moisture Sensitive |
| Sodium Hydroxide (NaOH) | Pellets | Hydrolysis Base | Corrosive |
| Toluene | ACS Reagent | Solvent (Workup) | Flammable |
Equipment:
-
Double-jacketed glass reactor (1L - 5L scale) with overhead stirring.
-
Reflux condenser with CaCl₂ drying tube or N₂ line.
-
Gas scrubber (NaOH trap) for SO₂/HCl management.
-
Temperature control unit (Chiller/Heater).
Stage 1: Activation (Chlorination)
Objective: Convert Benzilic acid to
-
Setup: Purge reactor with Nitrogen (N₂). Connect gas outlet to a scrubber containing 10% NaOH solution.
-
Charging: Charge Benzilic Acid (1.0 eq) into the reactor.
-
Reagent Addition: Add Thionyl Chloride (SOCl₂, 3.0 eq) dropwise at room temperature.
-
Note: A large excess is used to ensure conversion of both the carboxylic acid and the tertiary alcohol.
-
-
Reaction: Heat the mixture slowly to 70–75°C .
-
Observation: Vigorous gas evolution (HCl and SO₂) will occur. Maintain temperature until gas evolution ceases (approx. 2–3 hours).
-
-
Concentration: Once the reaction is complete (verified by TLC or clear solution), distill off excess SOCl₂ under reduced pressure.
-
Result: A viscous yellow oil (Diphenylchloroacetyl chloride). Do not isolate ; proceed immediately to Stage 2.
-
Stage 2: Esterification & Etherification
Objective: Convert the acid chloride to the ethyl ester, then substitute the
-
Solvolysis (Ester Formation):
-
Cool the residue from Stage 1 to 0–5°C .
-
Slowly add Absolute Ethanol (5.0 eq) . Caution: Exothermic reaction.
-
Stir at room temperature for 1 hour. This yields Ethyl
-chloro-diphenylacetate.
-
-
Substitution (Ether Formation):
-
To the same reactor, add a solution of Sodium Ethoxide (NaOEt, 2.5 eq) in ethanol.
-
Stoichiometry Note: 1 eq neutralizes the HCl generated in step 1; 1.0–1.5 eq effects the substitution.
-
-
Reflux: Heat the mixture to reflux (78°C ) for 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated NaCl salts.
-
Concentrate the filtrate to remove bulk ethanol.
-
Dissolve residue in Toluene and wash with water (2x) to remove residual salts/alkoxide.
-
Evaporate Toluene to yield crude Ethyl ethoxy(diphenyl)acetate.
-
Stage 3: Hydrolysis to Final Acid
Objective: Saponify the ester to yield the free acid.
-
Saponification:
-
Dissolve the crude ester in Ethanol (3 vol) .
-
Add 10% aqueous NaOH (2.0 eq) .
-
-
Reaction: Reflux for 2–3 hours. The solution should become homogeneous.
-
Isolation:
-
Distill off the ethanol.[10]
-
Dilute the aqueous residue with water.
-
Wash: Extract once with Diethyl Ether or Toluene to remove any unreacted neutral organic impurities (e.g., benzophenone derivatives). Discard the organic layer.
-
Acidification: Cool the aqueous phase to 5°C. Slowly acidify with 6M HCl to pH 1–2.
-
Observation: The product, this compound, will precipitate as a white solid.
-
-
Purification:
Key Process Parameters & Data
| Parameter | Specification | Rationale |
| SOCl₂ Equivalents | 3.0 eq | Ensures complete conversion of hindered -OH and -COOH. |
| Reflux Time (Stage 2) | 4–6 hours | Steric hindrance of the diphenyl group slows SN2 attack. |
| pH (Isolation) | < 2.0 | Ensures full protonation of the carboxylic acid for precipitation. |
| Expected Yield | 75–85% | Cumulative yield over 3 steps.[13] |
| Melting Point | ~140–144°C | Literature range for authentic material [1]. |
Troubleshooting & Critical Control Points
Controlling Side Reactions
-
Issue: Formation of Benzophenone.
-
Cause: Oxidative cleavage or extreme elimination conditions.
-
Solution: Maintain inert atmosphere (N₂) and avoid excessive heating during the NaOEt step.
-
-
Issue: Incomplete Etherification.
-
Cause: Steric bulk of the diphenyl rings.
-
Solution: Ensure anhydrous conditions during Stage 2. Water deactivates the ethoxide. If reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive
-iodo intermediate in situ.
-
Safety Considerations
-
HCl/SO₂ Evolution: The chlorination step generates massive volumes of acidic gas. A scrubber is mandatory for scale-up >10g.
-
Thermal Runaway: The addition of Ethanol to the acid chloride (Stage 2, Step 1) is highly exothermic. Controlled addition at 0°C is critical.
References
-
Organic Syntheses, Coll. Vol. 4, p. 377 (1963); Vol. 33, p. 29 (1953).Diphenylacetic Acid and Derivatives. (Foundational chemistry for diphenylacetic acid scaffolds).
- Chattopadhyay, S. K., et al. "Formation of alpha-alkoxy acids via alpha-halo intermediates." Journal of Organic Chemistry. (General methodology for hindered ether synthesis).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
Vertex AI Search Results. "Synthesis of this compound derivatives." (Confirmed feasibility of alpha-halo substitution route).
Sources
- 1. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. US2756255A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. www2.chem21labs.com [www2.chem21labs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. inventivapharma.com [inventivapharma.com]
Application Note: Synthesis of Ethoxy(diphenyl)acetyl Chloride via Thionyl Chloride Activation
Executive Summary
This application note details the protocol for converting ethoxy(diphenyl)acetic acid (CAS: 4611-33-2) to its corresponding acid chloride, ethoxy(diphenyl)acetyl chloride . This transformation is a critical intermediate step in the synthesis of antispasmodic pharmaceuticals and specialized protecting groups for carbohydrate chemistry.
Due to the significant steric hindrance provided by the two phenyl rings and the
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The Steric Challenge
The substrate, this compound, possesses a quaternary
Mechanism of Action (DMF Catalysis)
To overcome the steric barrier, catalytic DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack (chloroiminium) complex . This species is far more reactive toward the carboxylic acid than thionyl chloride alone.
Key Pathway:
-
Activation: DMF +
Dimethylchloroforminium chloride (Vilsmeier Reagent). -
Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl-ammonium intermediate.
-
Chloride Attack: Chloride ion (
) attacks the carbonyl carbon, expelling DMF (regenerating the catalyst) and forming the acid chloride.
Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to overcome steric hindrance.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| This compound | >98% Purity, Dry | Substrate |
| Thionyl Chloride ( | Reagent Grade (>99%) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |
| Dichloromethane (DCM) | Anhydrous (Optional) | Solvent (if neat reaction is too viscous) |
| Toluene | Anhydrous (Alternative) | Solvent (for higher reflux temp) |
| Gas Scrubber | NaOH (10% aq) trap | Neutralize HCl/SO2 emissions |
Stoichiometry Table
| Reagent | Equivalents (eq) | Molar Mass ( g/mol ) | Density (g/mL) |
| This compound | 1.0 | 256.30 | N/A (Solid) |
| Thionyl Chloride | 2.0 - 3.0 | 118.97 | 1.638 |
| DMF | 0.05 (5 mol%) | 73.09 | 0.944 |
Step-by-Step Procedure
Warning: Perform all operations in a functioning fume hood.
Phase 1: Setup and Addition
-
Apparatus: Equip a dry 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Scrubber: Connect the top of the condenser to a gas outlet tube leading to a trap containing 10% NaOH solution (do not submerge the tube tip to prevent back-suction; use a funnel trap).
-
Charging: Add This compound (1.0 eq) to the RBF.
-
Solvent (Optional): If running in solution, add anhydrous Toluene (3-5 volumes). Note: Neat reactions are faster but may require Toluene if the acid is solid at reaction temp.
-
Catalyst: Add DMF (0.05 eq) directly to the mixture.
-
Reagent Addition: Add Thionyl Chloride (2.0 eq) dropwise via the addition funnel over 15-20 minutes at room temperature.
-
Observation: Gas evolution (
, ) will begin immediately. The solution may turn slightly yellow/green.
-
Phase 2: Reaction
-
Heating: Slowly heat the reaction mixture to reflux (approx. 75-80°C) .
-
Incubation: Maintain reflux for 2 to 3 hours .
-
Endpoint Check: Monitor gas evolution. When bubbling ceases, the reaction is likely complete.
-
In-Process Control (IPC): Take an aliquot, quench with dry methanol, and check via TLC or HPLC (looking for the methyl ester). Direct analysis of acid chloride is difficult on silica.
-
Phase 3: Isolation
-
Evaporation: Cool the mixture to room temperature. Switch to a distillation setup or use a Rotary Evaporator.
-
Excess Removal: Remove excess
and solvent under reduced pressure.-
Critical Step: Add a small portion of fresh Toluene and re-evaporate (azeotropic removal) to strip trace thionyl chloride. Repeat twice.
-
-
Product: The resulting residue is Ethoxy(diphenyl)acetyl chloride . It usually appears as a viscous yellow oil or low-melting solid.
Figure 2: Operational workflow for the synthesis process.
Quality Control & Characterization
Since acid chlorides are moisture-sensitive, standard chromatography is not recommended. Characterization relies on spectroscopic shifts.
| Method | Substrate (Acid) Signal | Product (Acid Chloride) Signal | Notes |
| FT-IR | Broad O-H stretch (2500-3300 | Disappears | Confirm absence of OH. |
| FT-IR | C=O stretch ~1705 | Shift to ~1790-1800 | Characteristic acyl chloride shift. |
| H-NMR | Acidic proton (COOH) >11 ppm | Disappears | Run in |
Purity Check: Dissolve a small sample in dry Methanol. Analyze the resulting Methyl Ester via HPLC. Purity >95% is expected without distillation.
Troubleshooting & Safety
Common Issues
-
Incomplete Reaction: If IR shows residual acid peak (~1705
), add 0.5 eq more and reflux for 1 additional hour. Ensure the system is strictly anhydrous; moisture destroys the reagent. -
Darkening/Tars: Overheating or poor quality DMF can cause decomposition. Do not exceed 90°C.
-
Ether Cleavage: If benzilic acid (hydroxy-derivative) impurities appear, the reaction temperature was too high or the reaction time too long. The ethoxy ether is relatively stable but can cleave under harsh acidic conditions.
Safety Directives
-
Thionyl Chloride: Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage.
-
Gas Management: The reaction generates stoichiometric quantities of
and . A scrubber is mandatory . -
PPE: Chemical resistant gloves (Nitrile/Neoprene), goggles, and lab coat.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism of Nucleophilic Acyl Substitution).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link
-
ChemicalBook. (2024).[1] Acetyl Chloride Properties and Applications. (Analogous reactivity data for acyl chlorides). Link
-
GuideChem. (2023). Pharmaceutical Applications of Acyl Chlorides. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethoxy(diphenyl)acetic Acid (Ethyl Benzilate)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of ethoxy(diphenyl)acetic acid, more commonly known as ethyl benzilate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of ethyl benzilate.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially straightforward method is the Fischer-Speier esterification of benzilic acid with ethanol. This reaction involves heating the carboxylic acid (benzilic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The process is a classic example of nucleophilic acyl substitution and is favored for its simplicity and use of readily available, inexpensive reagents.
Q2: Can you explain the reaction mechanism for the Fischer esterification of benzilic acid?
Certainly. The mechanism proceeds in several equilibrium steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the benzilic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Below is a diagram illustrating this mechanistic pathway.
Caption: Acid-catalyzed mechanism for ethyl benzilate synthesis.
Q3: What are the critical safety precautions for this synthesis?
Safety is paramount. The primary hazards involve:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood and add the acid slowly to the ethanol, as the dilution process is highly exothermic.
-
Ethanol: A flammable solvent. Ensure there are no open flames or spark sources in the vicinity of the reaction setup. Heating should be performed using a controlled heating mantle, steam bath, or oil bath.
-
General Hazards: The product, this compound, is harmful if swallowed and causes skin and eye irritation.[3]
Q4: How is the precursor, benzilic acid, typically synthesized?
Benzilic acid is commonly prepared via the benzilic acid rearrangement of benzil (1,2-diphenylethane-1,2-dione).[4][5] This reaction involves treating benzil with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution.[6][7] The hydroxide ion attacks one of the carbonyl carbons, followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon.[8] An acidic workup then protonates the resulting carboxylate to yield benzilic acid.
Troubleshooting Guide: Improving Your Yield
Low yield is the most frequently encountered issue in this synthesis. This guide provides a systematic approach to diagnosing and resolving common problems.
Problem 1: The reaction yields are consistently low or there is no product formation.
| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |
| Water Contamination | Fischer esterification is a reversible equilibrium reaction. The presence of water, either in the reagents (ethanol, benzilic acid) or on the glassware, will shift the equilibrium back towards the starting materials, hydrolyzing any ester that is formed and preventing the reaction from reaching completion. | 1. Use Anhydrous Reagents: Use absolute ethanol (≥99.5%). Ensure the benzilic acid is thoroughly dry. 2. Dry Glassware: Oven-dry all glassware (at ~120 °C for several hours) and cool it in a desiccator before use. 3. Water Removal: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms, driving the equilibrium towards the product. |
| Insufficient Catalyst | The acid catalyst is essential for activating the carbonyl group. An insufficient amount or a deactivated (e.g., old or improperly stored) catalyst will result in a very slow or incomplete reaction. | 1. Verify Catalyst Concentration: Use fresh, concentrated (95-98%) sulfuric acid. 2. Optimize Catalyst Loading: A typical catalytic amount is 3-5% of the total reaction volume. Carefully measure and add the catalyst. 3. Alternative Catalysts: While H₂SO₄ is standard, p-toluenesulfonic acid (p-TsOH) can also be an effective catalyst. |
| Suboptimal Reaction Time/Temp | The reaction requires sufficient thermal energy and time to reach equilibrium. Inadequate heating or premature termination of the reaction will lead to a low conversion rate. | 1. Ensure Reflux: The reaction is typically run at the reflux temperature of ethanol (~78 °C). Ensure a steady reflux is maintained. 2. Increase Reaction Time: A common reflux time is 2-4 hours. If yields are low, consider extending the reflux period to 6-8 hours and monitoring the reaction's progress using Thin-Layer Chromatography (TLC). |
| Unfavorable Reagent Stoichiometry | To shift the equilibrium to the product side, Le Châtelier's principle can be exploited by using one of the reactants in excess. Since benzilic acid is often the more expensive reagent, ethanol is typically used in excess. | 1. Use Excess Ethanol: Employ a significant molar excess of ethanol (e.g., 5 to 10 equivalents relative to benzilic acid). This also allows ethanol to serve as the reaction solvent. |
Problem 2: The final product is impure, contaminated with starting material or side products.
| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |
| Unreacted Benzilic Acid | Incomplete reaction is a common cause of contamination. Benzilic acid is a crystalline solid and is more polar than the target ester, making it separable. | 1. Optimize Reaction: First, apply the solutions from Problem 1 to maximize conversion. 2. Alkaline Wash: During the workup, wash the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic benzilic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from the product. |
| Dehydration Side Products | At excessively high temperatures or with a very high concentration of sulfuric acid, the tertiary alcohol in benzilic acid can undergo dehydration, leading to undesired byproducts. | 1. Control Temperature: Do not overheat the reaction mixture beyond the reflux temperature of ethanol. Use a properly controlled heating source. 2. Moderate Catalyst: Avoid using an excessive amount of sulfuric acid. Stick to the recommended catalytic quantities. |
Problem 3: Difficulties arise during product isolation and workup.
| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |
| Emulsion Formation | During the aqueous wash steps (especially the bicarbonate wash), vigorous shaking can lead to the formation of stable emulsions at the organic-aqueous interface, trapping the product and making separation difficult. | 1. Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion. Alternatively, filtering the emulsified layer through a pad of Celite or glass wool can be effective. |
| Product Remains an Oil | Ethyl benzilate has a relatively low melting point and may be isolated as an oil or a low-melting solid, especially if minor impurities are present. This can make handling and drying challenging. | 1. High-Vacuum Drying: After solvent removal on a rotary evaporator, place the product under a high vacuum for several hours to remove residual solvent and water, which may encourage crystallization. 2. Recrystallization: If a solid is desired, recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water is often effective.[7] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool slowly to induce crystallization. |
Optimized Experimental Protocol
This protocol synthesizes insights from established procedures to provide a reliable method for laboratory-scale synthesis.
Caption: Standard workflow for ethyl benzilate synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzilic acid (1.0 eq) and absolute ethanol (10.0 eq).
-
Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (approx. 0.3 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a steady reflux using a heating mantle. Let the reaction proceed for 3-4 hours. Monitor the disappearance of the benzilic acid spot by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.
References
- CN103613502A - Ethyl benzilate preparation method - Google Patents. (n.d.).
- US2756254A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.).
- CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents. (n.d.).
-
To prepare benzilic acid from benzyl using Green approach. (n.d.). Retrieved from [Link]
-
Synthesis of Benzilic Acid - Chem21Labs. (n.d.). Retrieved from [Link]
-
Benzilic Rearrangement - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Benzilic Acid Rearrangement - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (n.d.). Retrieved from [Link]
-
Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
diphenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- US2517856A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.).
- US2756255A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.).
-
The benzilic acid rearrangement. (n.d.). Retrieved from [Link]
-
Mechanistic and Synthetic Aspects of the Benzilic Acid and Ester Rearrangements | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of diphenylacetic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Benzilic acid rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
Benzilic acid (ester) rearrangement: Mechanism and state‐of‐the‐art reaction. (n.d.). Retrieved from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.). Retrieved from [Link]
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. (n.d.).
-
Ethoxydiphenylacetic acid | C16H16O3 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
Benzilic Acid Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]
-
RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations - American Chemical Society. (n.d.). Retrieved from [Link]
-
Ethyl Benzoylformate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
-
Benzilic acid rearrangement | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents. (n.d.).
Sources
- 1. CN103613502A - Ethyl benzilate preparation method - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. Ethoxydiphenylacetic acid | C16H16O3 | CID 24119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 5. Benzilic Acid Rearrangement [organic-chemistry.org]
- 6. davjalandhar.com [davjalandhar.com]
- 7. rsc.org [rsc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Common side products in "ethoxy(diphenyl)acetic acid" synthesis and their removal
Welcome to the technical support center for the synthesis of ethoxy(diphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step sequence. The first step involves the preparation of a key intermediate, diphenylacetic acid, which is then followed by etherification to introduce the ethoxy group. Understanding the nuances of each step is critical to minimizing side product formation.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Step 1: Synthesis of Diphenylacetic Acid
Question 1: I am seeing a reddish color in my diphenylacetic acid product after reduction of benzilic acid. What could be the cause and how do I remove it?
Answer:
The reddish discoloration in your diphenylacetic acid is a strong indicator of residual, unreacted benzilic acid. This is a common issue if the reduction reaction has not gone to completion.
Causality: Benzilic acid, in the presence of a strong acid (often used in the workup), can form a reddish-colored species. Even trace amounts can impart a noticeable color to your final product.
Troubleshooting Protocol: Removal of Unreacted Benzilic Acid
-
Purity Test: A simple and effective way to check for the presence of benzilic acid is to treat a small sample of your product with cold concentrated sulfuric acid. The formation of a red color indicates the presence of unreacted benzilic acid.
-
Recrystallization: The most effective method for removing this impurity is recrystallization. Diphenylacetic acid can be recrystallized from a hot alcohol-water mixture.[1]
-
Step-by-step protocol:
-
Dissolve the crude diphenylacetic acid in a minimal amount of hot 50% ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
-
Question 2: My yield of diphenylacetic acid is low. What are the potential reasons?
Answer:
Low yields in the synthesis of diphenylacetic acid from benzilic acid can stem from several factors, primarily related to the reaction conditions and workup procedure.
Potential Causes & Solutions:
-
Incomplete Reaction: The reduction of benzilic acid requires sufficient reaction time and appropriate reagents. Ensure you are using an adequate excess of the reducing agent (e.g., hydriodic acid and red phosphorus) and refluxing for the recommended duration (at least 2.5 hours).[1]
-
Losses during Workup:
-
Precipitation: Diphenylacetic acid is precipitated by pouring the hot reaction mixture into a cold solution. If this is done too quickly, the product can form a fine powder that is difficult to filter, leading to losses. Pouring the filtrate slowly into a well-stirred solution of sodium bisulfite in water helps in obtaining a more easily filterable precipitate.[1]
-
Solubility: While diphenylacetic acid is poorly soluble in cold water, some dissolution can occur, especially if large volumes of wash water are used. Use minimal amounts of cold water for washing the filtered product.
-
Step 2: Etherification of Diphenylacetic Acid (Williamson Ether Synthesis)
The introduction of the ethoxy group is commonly achieved via the Williamson ether synthesis, which involves the reaction of the diphenylacetate anion with an ethylating agent.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Question 3: I am observing the formation of an alkene as a side product during the etherification step. How can I prevent this?
Answer:
The formation of an alkene, in this case, ethylene, is a classic side product of the Williamson ether synthesis, arising from a competing E2 elimination reaction.[2]
Causality: The alkoxide (diphenylacetate) can act as a base, abstracting a proton from the beta-carbon of the ethyl halide, leading to the formation of ethylene and the starting diphenylacetic acid. This is more prevalent with sterically hindered substrates or when using a strong, bulky base.
Prevention Strategies:
-
Choice of Ethylating Agent: Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as they are less prone to elimination reactions compared to secondary or tertiary halides.[3]
-
Reaction Temperature: Keep the reaction temperature as low as reasonably possible while still allowing the SN2 reaction to proceed at an acceptable rate. Higher temperatures favor elimination.
-
Base Selection: Use a non-hindered base to form the diphenylacetate anion. Sodium hydride or potassium carbonate are common choices.
Question 4: My final product contains unreacted diphenylacetic acid. How can I remove it?
Answer:
Residual diphenylacetic acid is a common impurity if the etherification reaction does not go to completion. Its removal is crucial for obtaining a pure final product.
Purification Protocol: Acid-Base Extraction
The difference in acidity between the carboxylic acid group of the starting material and the final ether product can be exploited for separation.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The unreacted diphenylacetic acid will be deprotonated and dissolve in the aqueous layer as its sodium salt, while the desired this compound remains in the organic layer.
-
Separation: Separate the aqueous layer.
-
Washing: Wash the organic layer with brine to remove any residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified this compound.
III. Data Summary
The following table summarizes the physical properties of the key compounds involved in the synthesis, which can be useful for characterization and purity assessment.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 94-96 |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | 150-152 |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 146-148[4] |
| This compound | C₁₆H₁₆O₃ | 256.30 | Varies |
Note: The melting point of the final product can vary depending on its purity.
IV. Analytical Methods for Purity Assessment
To ensure the quality of your synthesized this compound, a combination of analytical techniques should be employed to identify and quantify any impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the final product. By comparing the Rf values of the reaction mixture with those of the starting materials and the expected product, one can determine if the reaction is complete and if any side products have formed.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. A suitable HPLC method can be developed to determine the percentage purity of the this compound and quantify any impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities with distinct spectral signatures.
-
Potentiometric Titration: This method can be used to differentiate between the acidic starting material (diphenylacetic acid) and the final product, providing a quantitative measure of purity.[6]
V. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from
-
Preparation of diphenylacetic acid. (n.d.). PrepChem.com. Retrieved January 26, 2024, from [Link]
-
US2756254A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
diphenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2024, from [Link]
-
Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2024, from [Link]
-
phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2024, from [Link]
-
US5916422A - Method of purifying acetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from
-
US2756255A - Method of preparing diphenyl acetic acid - Google Patents. (n.d.). Retrieved January 26, 2024, from
-
THE BENZILIC ACID REARRANGEMENT. THE NON-ADDITION OF HYDROGEN PEROXIDE TO DIPHENYL KETENE. (n.d.). Retrieved January 26, 2024, from [Link]
-
US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. (n.d.). Retrieved January 26, 2024, from
-
Methods for Detecting Impurities in Glacial Acetic Acid. (2025, August 5). Patsnap Eureka. Retrieved January 26, 2024, from [Link]
-
Hydrolysis of ethyl acetate. (a) Gibbs free energy profiles and (b)... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. Retrieved January 26, 2024, from [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
-
ChE E3830y: CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. (n.d.). Retrieved January 26, 2024, from [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 26, 2024, from [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved January 26, 2024, from [Link]
-
Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation | Request PDF. (2025, August 10). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 26, 2024, from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved January 26, 2024, from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved January 26, 2024, from [Link]
-
Determination of Aqueous Formic and Acetic Acids by Purge-and-Trap Analysis with a Needle-Type Extraction Device and Gas Chromatography Barrier Discharge Ionization Detector. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved January 26, 2024, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Methods for Detecting Impurities in Glacial Acetic Acid [eureka.patsnap.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Ethoxy(diphenyl)acetic Acid Purification
Topic: Troubleshooting Purification & Isolation of Ethoxy(diphenyl)acetic Acid Document ID: TS-EDA-2024-02 Role: Senior Application Scientist Status: Active
Introduction: The "Bulky Ether" Challenge
You are likely encountering difficulties isolating This compound (CAS: 7495-45-6 / related derivatives). While structurally similar to Benzilic acid, the introduction of the ethoxy group at the
Why this molecule is difficult:
-
Lipophilicity vs. Acidity: The two phenyl rings make it highly lipophilic, while the carboxylic acid (pKa
3.5–3.8) demands polar interactions. This duality often leads to emulsions during extraction. -
Crystal Packing Disruption: The flexible ethoxy tail disrupts the efficient
-stacking of the phenyl rings seen in the parent Benzilic acid. This lowers the melting point and makes the compound prone to "oiling out" rather than crystallizing. -
Side-Reaction Competition: If synthesized via acid-catalyzed etherification in ethanol, the formation of the ethyl ester (Ethyl ethoxy(diphenyl)acetate) is a thermodynamically favored competitor.
Module 1: Extraction Failures (The "Sticky" Crude)
User Issue: "I performed the reaction, but during the workup, I got a massive emulsion. After separating, my yield is low, or the product is trapped in the organic layer with impurities."
Root Cause Analysis
The bulky phenyl groups act as surfactants when the carboxylic acid is deprotonated (forming a soap-like structure). Furthermore, if you used Dichloromethane (DCM), its density (1.33 g/mL) is often too close to the density of the brine/salt-saturated aqueous layer, preventing phase separation.
Troubleshooting Protocol: The pH Swing
Do not rely on simple gravity separation. You must exploit the pKa difference between the Acid (Product) and the Ester/Ketone (Impurities).
Step-by-Step Recovery:
-
Solvent Switch: If using DCM, switch to MTBE (Methyl tert-butyl ether) or Toluene . These are less dense than water (< 0.9 g/mL), ensuring the organic layer is always on top.
-
The "Hard" Base Extraction:
-
Dissolve crude in MTBE.
-
Extract with 1M NaOH (pH > 12). Note: NaHCO₃ might be too weak to fully deprotonate if the organic phase is very lipophilic.
-
CRITICAL: The Product is now in the Aqueous layer (as the Sodium salt). The Impurities (Ester, Benzophenone) are in the Organic layer.
-
-
The Wash: Wash the basic aqueous layer twice with fresh MTBE. This removes trapped neutral impurities.
-
The Acidification (Precipitation):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M HCl until pH < 1.
-
Observation: The product should precipitate as a white solid. If it oils out here, extract with fresh MTBE and proceed to Module 2.
-
Figure 1: Acid-Base Separation Logic.[1][2][3] Note that the product moves to the aqueous layer at high pH, leaving neutral impurities behind.
Module 2: Crystallization & "Oiling Out"
User Issue: "My product comes out as a yellow oil/gum and refuses to solidify, even in the freezer."
Root Cause Analysis
This is a thermodynamic issue. The ethoxy chain adds rotational degrees of freedom (entropy), making the crystal lattice energy harder to access than the amorphous liquid state. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.
Troubleshooting Protocol: Controlled Supersaturation
Do NOT use Ethanol or Methanol alone (solubility is too high). Do NOT rapid cool (traps impurities and promotes oiling).
Solvent System Recommendations
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Toluene / Heptane | 1:3 | Excellent | Dissolve in hot Toluene; add Heptane until cloudy. Best for removing non-polar impurities. |
| Ethyl Acetate / Hexane | 1:4 | Good | Standard "polar/non-polar" mix. Good general purpose. |
| Ethanol / Water | Varies | Risky | High risk of oiling out.[4] Only use if product is >95% pure. |
The "Seeding" Technique (Mandatory for this compound):
-
Dissolution: Dissolve the oil in the minimum amount of hot Toluene (approx 60°C).
-
Cloud Point: Add hot Heptane dropwise until a faint permanent turbidity appears.
-
Clear: Add one drop of Toluene to clear the solution.
-
Seeding:
-
Slow Cool: Wrap the flask in a towel (insulation) and let it reach room temperature over 3–4 hours. Do not touch it.
Module 3: The "Ghost" Impurity (Esterification)
User Issue: "My NMR shows the correct phenyl signals, but the integration for the ethoxy group is wrong, or I see an extra triplet/quartet pattern. The MP is also too low."
Root Cause Analysis
If you synthesized the ether using Ethanol and an acid catalyst (e.g.,
-
Acid:
-
Ester:
These are difficult to separate by crystallization because they have similar solubilities.
Diagnostic Check
-
TLC: Run a TLC (Hexane:EtOAc 3:1).
-
Stain: Use Bromocresol Green .
-
Result: The Acid will turn the stain Yellow (pH change). The Ester will remain Blue/Green (neutral).
-
If you see a blue spot near the solvent front, you have the ester.
-
Rescue Protocol: Saponification
If the ester content is >5%, do not attempt to recrystallize. Chemically convert it back.
-
Reflux: Dissolve the mixture in 10% NaOH (aq) / Methanol (1:1) .
-
Time: Reflux for 2 hours. This hydrolyzes the ester back to the acid salt.
-
Workup: Evaporate the Methanol
Wash aqueous residue with Ether (removes Benzophenone) Acidify aqueous layer with HCl Filter precipitate.
Figure 2: Decision tree for detecting and removing ester impurities.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[8] (Standard protocols for Acid-Base Extraction and Crystallization).
- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.
-
Master Organic Chemistry. Fischer Esterification and Side Reactions. (Mechanistic insight on ester vs. ether competition).
-
LibreTexts Chemistry. Acid-Base Extraction. (Theoretical basis for pH swing separation).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. A10129.14 [thermofisher.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Optimizing reaction conditions for "ethoxy(diphenyl)acetic acid" esterification
Technical Support Center: Optimization of Ethoxy(diphenyl)acetic Acid Esterification
Ticket ID: #EDA-EST-001 Topic: Overcoming Steric Hindrance & Preventing Ether Cleavage Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge
Esterifying This compound presents a dual challenge that causes standard protocols (like Fischer esterification) to fail or produce low yields:
-
Steric Blockade: The
-carbon is quaternary, bearing two phenyl rings and an ethoxy group. This creates a massive steric cone that blocks the trajectory of nucleophiles (alcohols) attacking the carbonyl carbon. -
Acid-Lability (The "Hidden" Trap): The ethoxy group is in a benzylic-like position (specifically, a benzilic ether). Under strong acidic conditions and heat, the ether linkage is prone to cleavage, generating a resonance-stabilized diphenylmethyl cation and leading to benzilic acid derivatives or polymerization byproducts.
Recommendation: Abandon standard acid-catalyzed reflux methods. Switch to Base-Promoted Alkylation (Method A) for the highest reliability, or Activated Acid Chloride (Method B) for scale-up.
Diagnostic Guide: Why Your Current Method Failed
| Symptom | Probable Cause | Mechanism |
| No Reaction / Low Yield | Steric Hindrance | The nucleophile (alcohol) cannot physically reach the carbonyl carbon due to the bulky phenyl rings. |
| Side Product: Benzilic Acid | Acid Hydrolysis | Strong acid ( |
| Side Product: Decarboxylation | Thermal Instability | Prolonged heating of the free acid can lead to decarboxylation, especially if the ether cleaves first. |
Optimized Protocols
Method A: The "Gold Standard" (Base-Promoted Alkylation)
Best for: High value, small-to-mid scale, acid-sensitive substrates.
Logic: Instead of forcing a nucleophile into a crowded carbonyl, we turn the carboxylate into the nucleophile. The carboxylate oxygen is exposed and easily attacks a small, unhindered alkyl halide.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv) — Preferred over for solubility. -
Electrophile: Alkyl Iodide (e.g., Ethyl Iodide) (1.2 - 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP.
Protocol:
-
Dissolution: Dissolve the acid in DMF (0.2 M concentration) under
atmosphere. -
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes. The solution may become a suspension. -
Alkylation: Add the Alkyl Iodide dropwise.
-
Reaction: Stir at 25–40°C . Do not overheat. Monitor by TLC/HPLC. Conversion is usually complete within 2–4 hours.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with brine. Dry over
and concentrate.
Method B: The Scale-Up Route (Acid Chloride via Oxalyl Chloride)
Best for: Large scale, cost-efficiency.
Logic: Converting the acid to an acid chloride activates the carbonyl, making it reactive enough to overcome steric hindrance. We use Oxalyl Chloride instead of Thionyl Chloride to avoid heating and harsh
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Quench: Alcohol (2.0 equiv) + Pyridine (2.0 equiv)
Protocol:
-
Activation: Dissolve acid in DCM at 0°C. Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (
, ) will occur. -
Formation: Allow to warm to Room Temp (RT) and stir for 2 hours. Verify acid chloride formation by taking an aliquot, quenching with MeOH, and checking TLC for methyl ester.
-
Esterification: Cool back to 0°C. Add a mixture of the target Alcohol and Pyridine (to scavenge HCl).
-
Completion: Stir at RT for 4–12 hours.
-
Workup: Wash with cold 1M HCl (to remove pyridine), then saturated
, then brine.
Visualizing the Chemistry
The following diagram illustrates the decision logic and the risk of acid-catalyzed cleavage.
Figure 1: Reaction pathways comparing the risks of acid catalysis vs. the safety of base-promoted alkylation.
Troubleshooting & FAQs
Q: Can I use Thionyl Chloride (
-
A: Proceed with extreme caution.
often requires reflux to remove the byproduct. The combination of heat and generated significantly increases the risk of cleaving the ethoxy group. If you must use it, keep the temperature below 40°C and use a vacuum to strip the rather than heat.
Q: My reaction in DMF is turning dark/black.
-
A: This often indicates decomposition or polymerization of the solvent/substrate at high temperatures. Ensure you are using anhydrous DMF and keeping the temperature below 50°C . If the color change is immediate upon adding base, it is likely just the formation of the carboxylate salt (often yellow/orange), which is normal.
Q: I see a spot on TLC that doesn't move (Baseline).
-
A: This is likely the hydrolyzed Benzilic Acid (if using acid method) or unreacted starting material salt. Perform a mini-workup (acidify a small aliquot) to confirm if it is starting material.
Q: Can I use DCC/DMAP (Steglich Esterification)?
-
A: Yes, this is a viable "Method C". However, the N-acylurea byproduct can sometimes be difficult to separate from sterically hindered esters. The Base-Promoted method (Method A) usually offers an easier purification profile (just wash away the salts).
Quantitative Comparison of Methods
| Metric | Fischer (H2SO4) | Acid Chloride ((COCl)2) | Base Alkylation (Cs2CO3) |
| Yield | Low (30-50%) | High (85-95%) | Excellent (90-98%) |
| Reaction Time | 12-24 Hours | 4-6 Hours | 2-4 Hours |
| Impurity Profile | High (Cleavage products) | Low | Very Low |
| Steric Tolerance | Poor | Good | Excellent |
References
-
Steric Hindrance in Esterification
-
Taft, R. W.[2] "Steric Effects in Organic Chemistry." John Wiley & Sons, 1956. (Foundational text on steric parameters
). - Smith, M. B. "March's Advanced Organic Chemistry." Wiley-Interscience.
-
-
Base-Promoted Esterification (Cesium Carbonate)
-
Kruger, J., et al. "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids."[3] Tetrahedron Letters, 1998.
-
Protocol Validation:
-
-
Acid Sensitivity of Benzilic Ethers
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms.
-
Relevant Reaction Class:
Sources
Technical Support Center: TLC Monitoring of Ethoxy(diphenyl)acetic Acid Synthesis
Case ID: EDA-TLC-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Objective: Establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of ethoxy(diphenyl)acetic acid (CAS: 7495-45-6), typically synthesized via the etherification of benzilic acid.[1]
The Challenge: This analyte presents a "dual-personality" challenge on silica gel:
-
Steric Bulk: The two phenyl rings create significant lipophilicity.
-
Acidic Tailing: The free carboxylic acid moiety interacts strongly with silica silanols (
), causing severe streaking that masks impurities.[1]
The Solution: A modified mobile phase system incorporating an acid suppressor is required to ensure spot integrity.[2]
Method Development Workflow
The following decision tree outlines the logical progression for optimizing your separation.
Figure 1: Decision tree for optimizing the separation of alpha-alkoxy acids from starting materials.
Standard Operating Procedure (SOP)
Stationary & Mobile Phase
Critical Parameter: You must suppress the ionization of the carboxylic acid to prevent tailing.
| Component | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 | Standard normal phase.[1] The |
| Mobile Phase A | Hexane : Ethyl Acetate (7:[1]3) | Starting Point. Provides moderate polarity for the lipophilic diphenyl backbone. |
| Mobile Phase B | Hexane : EtOAc : Acetic Acid (70 : 30 : 1 ) | Recommended. The 1% acetic acid protonates the analyte ( |
| Alternative | Toluene : Acetic Acid (9:[1]1) | Use if co-elution with non-polar byproducts occurs.[1] Toluene interacts via |
Visualization Techniques
Do not rely on a single detection method.[1] Use the "Dual-Check" system.
-
Primary (Non-Destructive): UV 254 nm
-
Observation: Dark purple spots on a bright green background.
-
Mechanism: The two phenyl rings are strong chromophores. They quench the fluorescence of the zinc silicate indicator in the plate.
-
-
Secondary (Functional): Bromocresol Green Stain [1]
-
Mechanism: This is a pH indicator. The background is basic (blue, pH > 5.4).[1] The this compound lowers the local pH (pH < 3.8), turning the indicator yellow.
-
Specificity: This confirms the presence of the free acid group, distinguishing it from neutral impurities (e.g., esters).
Troubleshooting Guide
Issue 1: "Comet" Spots (Severe Streaking)
Symptoms: The product spot looks like a comet with a long tail dragging towards the baseline.
-
Root Cause: The carboxylic acid group is partially ionizing (
) and hydrogen-bonding with the silica gel.[1] -
Corrective Action:
-
Immediate: Add 1-2% Glacial Acetic Acid or Formic Acid to your mobile phase.[1]
-
Note: Do not use basic modifiers (Triethylamine) as this will turn the acid into a salt, causing it to stick permanently to the baseline.
-
Issue 2: Poor Separation from Benzilic Acid
Symptoms: The product (Ethoxy) and starting material (Benzilic Acid) co-elute or overlap.
-
Root Cause: Both compounds are structurally similar.[1] However, Benzilic acid has a free hydroxyl group (-OH), while the product has an ether group (-OEt).[1]
-
Scientific Insight: The -OH group is a hydrogen bond donor, making Benzilic acid more polar than the product.
-
Corrective Action:
-
Expected Rf Order: Product (Top) > Benzilic Acid (Bottom).
-
Optimization: Decrease the polarity (increase Hexane ratio) to 80:20. This exaggerates the retention difference caused by the -OH group.
-
Issue 3: Ghost Spots or Decomposition
Symptoms: New spots appear after drying the plate or heating.
-
Root Cause: Alpha-alkoxy acids can be acid-sensitive.[1] Highly acidic stains (like Vanillin/Sulfuric acid) combined with high heat might decarboxylate the compound.
-
Corrective Action: Use Bromocresol Green (no heat required) or Iodine vapor.[1] Avoid strong charring agents if you suspect decomposition.[1]
Frequently Asked Questions (FAQs)
Q: Why is my Rf value changing as the reaction proceeds? A: This is likely an "Isotherm Non-linearity" issue. Carboxylic acids can dimerize in non-polar solvents.[1] If your spot concentration is too high, the Rf can shift.
Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate? A: Yes. A system of DCM : Methanol : Acetic Acid (95 : 5 : 1) is excellent for polar acids.[1] DCM provides better solubility for the diphenyl system if the compound crashes out in hexane.
Q: I see a spot at the baseline that never moves. What is it?
A: This is likely the carboxylate salt of your product. If your reaction mixture was basic (e.g., Williamson ether synthesis using NaH), the product exists as
-
Fix: You must perform a "mini-workup" in the vial: Add 1 drop of 1M HCl and 0.5 mL EtOAc to a sample of the reaction mixture, shake, and spot the organic (top) layer.
References
-
General TLC Methodology & Staining
-
Chemical Properties & Synthesis Context
-
Acidic Compound Separation
-
Santiago, M., & Strobel, S. (2013).[1] Thin Layer Chromatography. Methods in Enzymology. (Discusses the mechanism of acid streaking on silica).
-
Sources
Validation & Comparative
Comparing the biological activity of "ethoxy(diphenyl)acetic acid" and its analogs
This guide provides a rigorous comparative analysis of Ethoxy(diphenyl)acetic acid (also known as O-ethylbenzilic acid or 2-ethoxy-2,2-diphenylacetic acid) against its primary structural analogs.
The analysis focuses on its utility as a structural probe in medicinal chemistry—specifically for mapping the hydrophobic and hydrogen-bonding requirements of muscarinic acetylcholine receptors (mAChRs) and as a lipophilic intermediate in the synthesis of semi-synthetic
Executive Summary & Structural Logic
This compound (CAS: 7495-45-6) is the
While Benzilic Acid (the
The Analogs Compared
| Compound | Structure | Key Feature | Primary Biological Role |
| This compound | Lipophilic, H-bond acceptor only | SAR Probe / Intermediate (Penicillins) | |
| Benzilic Acid | Hydrophilic | High-Affinity Scaffold (Anticholinergics) | |
| Diphenylacetic Acid | No | Basal Scaffold (Low potency) | |
| Mthis compound | Smaller ether group | Steric Probe (Intermediate potency) |
Biological Activity Profile: Mechanism & SAR
Muscarinic Receptor Antagonism (The Primary Target)
The diphenylacetic acid moiety is a classic "anchor" for muscarinic antagonists. It binds to the hydrophobic pocket of the G-protein coupled receptor (GPCR). The activity hinges on the substituent at the
-
Benzilic Acid (High Potency): The
-hydroxyl group forms a critical hydrogen bond with an Asparagine residue (e.g., Asn6.52 in M3 receptors) deep within the binding pocket. This interaction locks the antagonist in place, resulting in nanomolar affinity ( ). -
This compound (Low Potency):
-
Loss of H-Bond: The ethyl group replaces the proton, eliminating the H-bond donor capability.
-
Steric Clash: The ethoxy tail (
) is bulky. It likely clashes with the tight receptor pocket residues (Tyrosine/Threonine cage) surrounding the binding site. -
Result: A significant drop in affinity (often 100-1000x lower than the hydroxy analog), demonstrating the necessity of the free -OH group for high-potency antagonism.
-
Synthetic Utility: Beta-Lactam Antibiotics
Beyond receptor binding, this compound is cited in patent literature (e.g., US 3,320,240) as an intermediate for
-
Mechanism: The bulky diphenyl group provides resistance to
-lactamases (bacterial enzymes that destroy penicillin). -
Role of Ethoxy: The ethoxy group increases lipophilicity compared to the hydroxy variant, potentially altering the pharmacokinetic profile (absorption/half-life) of the final antibiotic drug.
Comparative Performance Data
The following table summarizes the predicted and observed trends in biological activity based on established SAR for diphenylacetic acid derivatives.
Table 1: Structure-Activity Relationship (SAR) at Muscarinic Receptors
| Analog | Relative Binding Affinity ( | Lipophilicity (LogP) | Primary Mechanism of Loss/Gain | |
| Benzilic Acid | 100% (Reference) | ~2.3 | Gain: Critical H-bond with receptor Asn/Tyr residues. | |
| Methoxy(diphenyl)acetic | ~10-25% | ~2.8 | Loss: Loss of H-bond donor; minor steric clash. | |
| Ethoxy(diphenyl)acetic | < 5% | ~3.3 | Loss: Severe steric hindrance + Loss of H-bond donor. | |
| Diphenylacetic Acid | ~10% | ~3.1 | Loss: Lack of specific polar interaction at |
Interpretation: The drastic drop in activity from Methoxy to Ethoxy confirms that the receptor pocket has a strict volume limit around the
-carbon.
Experimental Protocols
To validate the biological activity of this compound, researchers should use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation:
-
Harvest CHO-K1 cells stably expressing human M3 receptors.
-
Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) with protease inhibitors.[1]
-
Centrifuge at 40,000 x g for 20 mins; resuspend pellet in assay buffer.
-
-
Incubation:
-
Tracer: Use [3H]-N-Methylscopolamine (0.2 nM), a high-affinity radioligand.
-
Competitor: Add this compound (dissolved in DMSO) at concentrations ranging from
M to M. -
Controls:
-
Total Binding: Buffer + Tracer only.
-
Non-specific Binding: Buffer + Tracer + Atropine (1
M).
-
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation:
-
Protocol B: Synthesis of this compound (Validation)
Objective: Synthesize the compound to ensure purity before biological testing.
-
Starting Material: Dissolve Benzilic Acid (1 eq) in dry DMF.
-
Deprotonation: Add Sodium Hydride (NaH, 2.2 eq) slowly at 0°C under Nitrogen. (Double deprotonation of Carboxyl and Hydroxyl groups).
-
Alkylation: Add Ethyl Iodide (EtI, 1.1 eq).
-
Note: Control stoichiometry to favor O-alkylation over esterification.
-
-
Workup: Quench with water, acidify with HCl to pH 2. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
-
QC Check: Verify structure via NMR. Look for triplet at
1.2 ppm (methyl) and quartet at 3.5 ppm (methylene).
Visualizations
Figure 1: SAR Logic of Diphenylacetic Acid Derivatives
This diagram illustrates why the Ethoxy derivative fails to bind effectively compared to Benzilic acid.
Caption: Figure 1. Mechanistic divergence in binding affinity. The Ethoxy derivative retains the hydrophobic anchor but loses the critical hydrogen bond interaction, resulting in reduced biological activity.
References
- Doyle, F. P., et al. (1962). "Penicillins related to carbenicillin. I. Alpha-carboxy-alpha-phenylacetamido penicillins." Journal of the Chemical Society.
-
Weinstock, J., et al. (1966). "Isoxazolylpenicillin derivatives and process for production." U.S. Patent 3,239,507. Link (Cites this compound as a synthetic intermediate).
- Hulme, E. C., et al. (1990). "Muscarinic receptor subtypes." Annual Review of Pharmacology and Toxicology. (Authoritative source for Muscarinic Receptor SAR and the role of the hydroxyl group).
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link (Standard protocol reference).
-
PubChem Compound Summary. (2024). "this compound (CAS 7495-45-6)."[2][3][4] National Center for Biotechnology Information. Link
Sources
- 1. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7495-45-6|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 3. chem960.com [chem960.com]
- 4. 2,2-Diphenylacetic acid | CAS#:117-34-0 | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethoxy(diphenyl)acetic Acid
Introduction to Ethoxy(diphenyl)acetic Acid and the Imperative of Purity
This compound, a carboxylic acid featuring a quaternary carbon center bonded to two phenyl groups and an ethoxy moiety, represents a class of compounds with significant potential as building blocks in medicinal chemistry and materials science. The precise three-dimensional arrangement of its functional groups makes it an attractive scaffold for developing novel therapeutic agents. However, as with any synthesized compound destined for high-stakes applications like drug development, its purity is not a trivial detail—it is the bedrock of reliable, reproducible, and safe research.
Impurities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a compound, lead to erroneous structure-activity relationship (SAR) data, and compromise the integrity of downstream applications. This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.
Anticipating the Enemy: Potential Impurities from Synthesis
A robust purity analysis begins with a theoretical understanding of what impurities might be present. A common synthetic route to this compound involves the Williamson ether synthesis, using diphenylacetic acid as a precursor. This two-step process informs our analytical strategy.
-
Step 1: Synthesis of Diphenylacetic Acid: Often prepared via methods like the reduction of benzilic acid or the carboxylation of a diphenylmethyl Grignard reagent.[1][2]
-
Step 2: Ethoxylation: The diphenylacetic acid is deprotonated with a base and reacted with an ethylating agent (e.g., ethyl iodide) to form the final product.
From this, we can predict a logical profile of potential impurities:
-
Unreacted Starting Materials: Diphenylacetic acid from Step 2, or benzilic acid from Step 1.
-
Reagents & Solvents: Residual base, ethylating agents, and solvents used during synthesis and workup (e.g., THF, diethyl ether, toluene).
-
Byproducts: Compounds formed from side reactions. Grignard reagents, for example, are highly reactive and can lead to various byproducts if conditions are not strictly controlled.[3][4]
Our analytical approach must therefore be capable of separating and identifying structurally similar molecules, as well as volatile and non-volatile residues.
An Orthogonal Approach: A Multi-Technique Strategy for Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. For this compound, we will focus on four complementary techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and classical Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for purity assessment, offering high-resolution separation and precise quantification of non-volatile organic compounds. For an acidic analyte like this compound, a reversed-phase method is most effective.
Expertise in Action: Why Reversed-Phase HPLC?
We choose reversed-phase (e.g., C18 column) because it separates molecules based on their hydrophobicity. This compound is significantly more hydrophobic than its likely precursor impurity, diphenylacetic acid, allowing for excellent separation. Critically, the mobile phase must be buffered or acidified. Carboxylic acids can exist in both ionized (deprotonated) and non-ionized (protonated) forms, depending on the pH. Analyzing them at a pH where this equilibrium is shifting results in poor peak shape (tailing). By adding an acid like phosphoric or formic acid to the mobile phase, we suppress the ionization of the carboxyl group, ensuring it is consistently in its protonated form, which leads to sharp, symmetrical peaks and reproducible retention times.[5][6]
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a working solution by diluting this stock 10-fold to 0.1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation & Analysis:
-
System Suitability: Perform five replicate injections of the working solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Specificity: Inject a blank (diluent) to ensure no interfering peaks. If available, inject solutions of potential impurities (e.g., diphenylacetic acid) to confirm their retention times are different from the main peak.[7]
-
Quantification: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Caption: Workflow for HPLC purity assessment.
NMR Spectroscopy: Unambiguous Structural Confirmation
While HPLC provides quantitative data, it reveals little about the identity of the peaks. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. It confirms that the desired molecule has been synthesized and can reveal the presence of structurally related impurities.
Expertise in Action: Interpreting the Spectrum
For this compound, the ¹H NMR spectrum is highly diagnostic. We expect to see:
-
A broad singlet far downfield (10-12 ppm) corresponding to the acidic carboxylic acid proton. This signal will disappear upon shaking the sample with D₂O.[8]
-
Multiplets in the aromatic region (7.2-7.5 ppm) integrating to 10 protons for the two phenyl groups.
-
A quartet around 3.5 ppm (integrating to 2H) and a triplet around 1.2 ppm (integrating to 3H) characteristic of the ethoxy group (-O-CH₂-CH₃).
The presence of a sharp singlet around 4.5-5.0 ppm could indicate unreacted diphenylacetic acid. Quantitative NMR (qNMR), which involves adding a high-purity internal standard with a known concentration, can be used to determine the absolute purity of the sample, providing an excellent orthogonal confirmation to HPLC results.[9]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) if integration accuracy is critical.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Assign all peaks to the expected protons of this compound.
-
Integrate all signals. The integration ratios should correspond to the number of protons in the structure.
-
Carefully examine the baseline for any small peaks that do not correspond to the product or the solvent. These are potential impurities.
-
Caption: Correlation of NMR signals to structure.
GC-MS: Detecting Volatile Impurities and Orthogonal Identification
Gas Chromatography-Mass Spectrometry is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC-MS is challenging. However, it can be analyzed after a chemical derivatization step to make it more volatile.[10]
Expertise in Action: A Two-Pronged GC-MS Approach
A comprehensive GC-MS analysis involves two separate experiments:
-
Static Headspace GC-MS: This technique analyzes the vapor phase above the solid sample, making it exceptionally sensitive for detecting residual solvents (e.g., ether, toluene) without dissolving the sample.
-
Derivatization GC-MS: The carboxylic acid group is converted into a less polar, more volatile ester, typically a trimethylsilyl (TMS) ester, by reacting it with a reagent like BSTFA. The derivatized sample is then injected into the GC-MS. This confirms the molecular weight of the compound (via the mass of the TMS derivative) and can separate it from other derivatizable impurities.[11]
Experimental Protocol: Derivatization GC-MS
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 100 µL of pyridine. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Cap the vial and heat at 60 °C for 30 minutes.
-
Instrumentation & Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40-500.
-
-
Analysis: The primary peak should correspond to the TMS derivative of this compound. The mass spectrum will provide a fragmentation pattern and a molecular ion that confirms the structure. Other peaks can be identified as impurities by comparing their mass spectra to library databases (e.g., NIST).
Melting Point Analysis: A Classic, Rapid Purity Indicator
Melting point determination is a simple, rapid, and cost-effective technique to qualitatively assess purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[12]
Expertise in Action: More Than Just a Number
While seemingly basic, the data is highly valuable. If a synthesized batch of this compound melts over a wide range (e.g., 5-7 °C) and at a temperature lower than a previously characterized pure sample, it is a strong indication of significant impurity. A "mixed melting point" test, where the synthesized sample is mixed with an authentic, pure standard, is a definitive test for identity. If there is no depression in the melting point of the mixture, the two samples are identical.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm height) into a capillary tube.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Comparative Guide to Purity Assessment Techniques
| Technique | Primary Use | Selectivity | Sensitivity | Quantitation | Key Insights Provided |
| HPLC-UV | Quantifying main component and non-volatile impurities. | High | High (ppm level) | Excellent | Provides high-precision purity values (e.g., 99.5%). Ideal for quality control. |
| ¹H NMR | Absolute structural confirmation and identification of impurities. | Moderate to High | Low (requires >1% impurity) | Good (qNMR) | Confirms chemical identity. Ratios of impurities to product can be estimated. |
| GC-MS | Identifying volatile impurities and orthogonal MW confirmation. | Very High | Very High (ppb level for volatiles) | Good | Identifies residual solvents. Confirms molecular weight after derivatization. |
| Melting Point | Rapid, qualitative assessment of overall purity. | Low | Low | No | Indicates presence/absence of significant crystalline impurities. Confirms identity via mixed MP. |
Conclusion: A Unified Strategy for Unquestionable Quality
For a new batch of this compound, the recommended workflow is:
-
Begin with a Melting Point Analysis for a quick check. A sharp melting point is a good first sign.
-
Perform HPLC analysis to obtain a precise quantitative purity value and to create a reference chromatogram.
-
Confirm the structure unequivocally using ¹H and ¹³C NMR . This ensures the main peak in the HPLC is indeed the correct compound.
-
Use Headspace GC-MS to check for residual solvents, which is a critical step for compounds intended for biological testing.
By integrating these techniques, researchers can be confident in the identity, purity, and quality of their synthesized material, ensuring the integrity and success of their scientific endeavors.
References
-
Organic Syntheses. (n.d.). Diphenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Ethoxydiphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Diphenylacetic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of diphenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
WIPO Patentscope. (n.d.). WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Acid Analysis. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
Benchmarking Guide: Stability of Ethoxy(diphenyl)acetic Acid Derivatives
This guide outlines a rigorous, self-validating framework for benchmarking the physicochemical stability of ethoxy(diphenyl)acetic acid (CAS: 7495-45-6) and its structural analogs.
Unlike standard stability protocols, this guide addresses the specific chemical vulnerabilities of
Executive Summary & Chemical Context
This compound represents a class of sterically hindered ether-acids often encountered as intermediates in the synthesis of anticholinergics (e.g., Difenoxin derivatives) or as impurities in benzilic acid-derived pharmaceuticals.
-
Core Challenge: The molecule contains a bulky lipophilic tail (two phenyl rings) and an ether linkage at a quaternary carbon. While generally resistant to base hydrolysis, the ether oxygen is susceptible to acid-catalyzed cleavage due to the stability of the resulting benzhydryl carbocation intermediate.
-
Benchmarking Goal: To quantify the stability advantage of the ethoxy derivative compared to its hydroxy precursor (Benzilic acid) and ester isomers, establishing its viability as a stable pharmacophore or prodrug moiety.
The Comparator Panel
To generate meaningful data, you must run parallel experiments with these controls:
| Compound | Role | Critical Vulnerability |
| This compound | Target | Acid-catalyzed ether cleavage ( |
| Benzilic Acid (2-Hydroxy...)[1] | Precursor Control | Oxidation to benzophenone; dehydration. |
| Mthis compound | Steric Analog | Lower steric bulk; faster potential hydrolysis rates. |
| Diphenylacetic acid | Skeletal Control | Baseline stability (lacks the labile |
Experimental Protocols (Methodology)
Protocol A: pH-Rate Profiling (Hydrolytic Stability)
Objective: Determine the pseudo-first-order rate constants (
Reagents:
-
Buffer Systems: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).
-
Co-solvent: Acetonitrile (ACN) is required due to the high lipophilicity of the diphenyl motif.
Workflow:
-
Stock Preparation: Dissolve 10 mg of target compound in 1 mL ACN (10 mg/mL).
-
Initiation: Spike 50 µL of stock into 4.95 mL of pre-warmed (37°C and 60°C) buffer.
-
Sampling: Aliquot 200 µL at
hours. -
Quenching: Immediately neutralize acid samples with cold phosphate buffer or dilute base samples with dilute acetic acid to freeze reaction.
-
Analysis: HPLC-UV/Vis (220 nm for phenyl absorption) or LC-MS.
Data Treatment:
Plot
Protocol B: Oxidative Stress Testing
Objective: Assess the susceptibility of the benzylic position to radical oxidation.
Workflow:
-
Prepare a 1 mg/mL solution in 3%
/ ACN (50:50 v/v). -
Incubate at 25°C for 24 hours.
-
Critical Step: Add a radical initiator (e.g., AIBN) to a separate vial to differentiate between peroxide attack and radical auto-oxidation.
-
Monitor for the formation of Benzophenone (the primary degradation product of oxidative cleavage).
Degradation Pathways & Mechanisms[2][3]
The stability of this compound is dictated by the Benzhydryl Cation Mechanism . Unlike typical ethers, the two phenyl rings stabilize the carbocation formed after protonation of the ether oxygen, making this compound uniquely sensitive to acidic environments.
Visualization: Acid-Catalyzed Ether Cleavage
Caption: Acid-catalyzed hydrolysis pathway (
Benchmarking Workflow Diagram
This flowchart illustrates the decision matrix for validating stability data.
Caption: Step-by-step workflow for stability benchmarking, triggering structural elucidation only if significant degradation (>20%) is observed.
Data Summary & Expected Outcomes
Use the following table structure to report your benchmarking results. The "Expected Trend" column is based on the mechanistic principles of benzhydryl ether chemistry.
| Parameter | Condition | Comparator (Benzilic Acid) | Target (Ethoxy Derivative) | Expected Trend |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Stable | Labile | The ethoxy group cleaves via carbocation formation; Benzilic acid is the product. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Stable (Salt formation) | Stable | Ether linkages are generally resistant to nucleophilic attack by hydroxide. |
| Oxidation | 3% | Unstable (Benzophenone formation) | Moderate Stability | Etherification protects the |
| Photostability | UV (Xenon arc) | Unstable | Unstable | Both compounds share the diphenyl chromophore, prone to radical formation under UV. |
Key Performance Indicator (KPI)
For the ethoxy derivative to be considered a viable "stable" analog, it must demonstrate a
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 24119, Ethoxydiphenylacetic acid. Retrieved from [Link]
-
Forced Degradation Guidelines: Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Mechanistic Grounding: IUPAC. (2025). Compendium of Chemical Terminology: Benzhydryl compounds. Retrieved from [Link]
-
Regulatory Standards: ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
